Lipophilicity Differentiation: XLogP3 of 2-(3-Chloro-4-fluorophenyl)morpholine vs. Mono-Halogenated and Non-Halogenated Analogs
The target compound exhibits an XLogP3 of 2.0, which is intermediate between 2-(4-fluorophenyl)morpholine (LogP ~1.82–1.91 [1]) and 2-(3,4-dichlorophenyl)morpholine (LogD = 1.86 at pH 7.4 [2]). This places the chloro-fluoro compound in a distinct lipophilicity band that balances membrane permeability with aqueous solubility. By contrast, unsubstituted 2-phenylmorpholine is significantly more polar, while the dichloro analog trends toward higher LogP and potential solubility limitations.
| Evidence Dimension | Lipophilicity (XLogP3 or LogP/LogD) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (PubChem computed) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)morpholine: LogP = 1.82–1.91; 2-(3,4-Dichlorophenyl)morpholine: LogD (pH 7.4) = 1.86; 2-Phenylmorpholine: no halogen, higher polarity |
| Quantified Difference | Target XLogP3 is +0.09 to +0.18 units higher than mono-fluoro analog; target vs. dichloro analog differ by ~0.14 LogP units (note: different measurement methods) |
| Conditions | Computed/predicted values from PubChem (XLogP3 algorithm), ChemSrc (LogP), and Chembase (LogD at pH 7.4) |
Why This Matters
Lipophilicity differences of 0.1–0.2 log units can translate to measurable changes in membrane permeability, CYP450 susceptibility, and plasma protein binding, making direct analog substitution a risk in lead optimization.
- [1] ChemSrc. (2S)-2-(4-fluorophenyl)morpholine – LogP: 1.81540. Accessed April 2026. View Source
- [2] Chembase. 2-(3,4-Dichlorophenyl)morpholine – LogD (pH 7.4) = 1.8585122. Compound ID 269043. Accessed April 2026. View Source
